N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-9-7-15(8-10-18)19-11-12-21(27)25(24-19)13-3-6-20(26)23-17-5-2-4-16(22)14-17/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSKUTVATWRWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the pyridazinone intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or fluorophenyl halide.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, and hydrolysis will yield carboxylic acids and amines.
Scientific Research Applications
N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various cellular pathways, such as apoptosis, cell proliferation, and inflammation, through its interactions with key proteins and signaling molecules.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Features of Pyridazinone Derivatives
Key Observations:
- Amide Chain Length : The butanamide chain in the target compound offers greater conformational flexibility than propanamide (Compound 3) or acetamide (8a) chains, which may influence binding kinetics .
- Halogenation : Unlike bromo- or iodophenyl analogs (8a, 8b), the 3-fluorophenyl group in the target compound balances electronegativity and lipophilicity, a feature associated with blood-brain barrier penetration in neurological agents .
Biological Activity
N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that features a unique structure with potential biological activity. This compound is characterized by a butanamide backbone linked to both a fluorinated phenyl group and a pyridazinone moiety, which suggests promising interactions with biological targets.
Chemical Structure and Properties
- IUPAC Name : N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Molecular Formula : C21H20FN3O3
- Molecular Weight : 381.407 g/mol
The presence of aromatic rings and heterocycles in its structure indicates that this compound may exhibit significant biological activity, particularly in the context of medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. The pyridazinone moiety is known for its potential as an anti-cancer agent, while the fluorinated phenyl group may enhance the compound's binding affinity to target proteins.
Antitumor Activity
Research has shown that compounds with similar structures exhibit antitumor properties. For instance, derivatives of pyridazinones have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyridazinone derivatives had low micromolar GI50 values against human breast cancer cell lines, indicating their potential as therapeutic agents against cancer .
In Vitro Studies
In vitro studies are crucial for evaluating the biological activity of N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide. Preliminary data suggest that this compound may inhibit specific enzymes critical for tumor growth and survival. The mechanism likely involves the inhibition of pathways associated with cell cycle regulation and apoptosis.
Comparison with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other known bioactive compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Genistein | Isoflavone structure | Antitumor |
| PF-06747775 | Pyrrolopyrimidine | EGFR inhibitor |
The unique combination of functional groups in N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may confer distinct biological activities compared to these compounds.
Case Study 1: Antitumor Efficacy
A study focusing on pyridazinone derivatives found that certain modifications led to enhanced antitumor efficacy in vitro. The introduction of methoxy groups was linked to increased potency against specific cancer cell lines, suggesting that similar modifications in N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide could yield favorable results .
Case Study 2: Enzyme Inhibition
Another research effort investigated the enzyme inhibition properties of related compounds. It was found that pyridazinone derivatives could effectively inhibit dihydropteroate synthase, an enzyme critical for bacterial growth, by mimicking substrates involved in folic acid synthesis. This suggests potential for N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide in antimicrobial applications as well.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can purity be optimized?
- Answer : The compound can be synthesized via multi-step condensation reactions. For example, coupling pyridazinone intermediates with fluorophenyl-containing amines using reagents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Purification is typically achieved via column chromatography with gradients of DCM-MeOH (0–4%) to isolate intermediates . Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and validation by HPLC with UV detection at 254 nm.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and aromatic C-H bends .
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy singlet at ~3.8 ppm, fluorophenyl aromatic splitting) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and packing motifs .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Answer : Based on structural analogs, the compound may target kinase receptors (e.g., EGFR or TrkA) due to its pyridazinone core and fluorophenyl/methoxyphenyl substituents, which are known to enhance ATP-binding pocket interactions . Preliminary screening should include kinase inhibition assays using recombinant enzymes and fluorescence polarization assays.
Advanced Research Questions
Q. How do substituent variations (e.g., 3-fluorophenyl vs. 4-chlorophenyl) on the pyridazinone core influence receptor binding selectivity?
- Answer : Substituent effects can be systematically studied by synthesizing analogs with halogens (F, Cl), methyl, or methoxy groups at the phenyl ring. For example:
- 3-Fluorophenyl : Enhances lipophilicity and hydrogen-bonding potential, improving blood-brain barrier penetration .
- 4-Methoxyphenyl : Increases electron density, potentially stabilizing π-π stacking with tyrosine kinase receptors .
- Comparative IC50 values from kinase inhibition assays (e.g., EGFR vs. HER2) can quantify selectivity differences .
Q. How can conflicting IC50 values in kinase inhibition assays be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To resolve:
- Standardize assays using fixed ATP levels (e.g., 1 mM) and buffer systems (e.g., Tris-HCl, pH 7.4).
- Validate with reference inhibitors (e.g., gefitinib for EGFR) .
- Perform dose-response curves in triplicate and analyze via nonlinear regression (e.g., GraphPad Prism) .
Q. What computational strategies predict the binding mode of this compound to tyrosine kinase receptors?
- Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of EGFR (PDB: 1M17) or TrkA (PDB: 4AOJ). Key steps:
- Protonate the compound at physiological pH using tools like MarvinSketch.
- Generate conformational ensembles with OMEGA.
- Score binding poses using force fields (e.g., AMBER) and validate with MD simulations (NAMD/GROMACS) .
Q. How can in vitro metabolic stability be assessed using advanced chromatographic methods?
- Answer :
- Incubation : Treat with human liver microsomes (HLMs) in NADPH-regenerating buffer.
- Quenching : Use acetonitrile with 0.1% formic acid.
- Analysis : Employ UPLC-MS/MS (e.g., Waters ACQUITY with BEH C18 column) to monitor parent compound depletion. Calculate half-life (t1/2) via first-order kinetics .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide bond formation) .
- Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate experimental setups .
- Data Analysis : Use software like MestReNova for NMR deconvolution and Schrödinger Suite for docking refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
